molecular formula C16H14Cl2N2O2 B3859653 N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide

N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide

Cat. No. B3859653
M. Wt: 337.2 g/mol
InChI Key: NJOOSLRAUXHZCH-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide, also known as DCM, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound is a hydrazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide is not fully understood, but it has been suggested that it acts as an enzyme inhibitor by binding to the active site of the enzyme. The binding of N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide to the enzyme results in the inhibition of its activity, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide has been reported to modulate various physiological processes, including the inhibition of enzymes involved in the central nervous system, leading to the potential treatment of various neurological disorders. It has also been reported to induce apoptosis in cancer cells, leading to its potential anticancer activity.

Advantages and Limitations for Lab Experiments

N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide has several advantages for lab experiments, including its ease of synthesis and purification, high yield, and stability. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide, including the optimization of its synthesis method, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action. Further studies are also needed to fully understand the advantages and limitations of N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide for lab experiments and its potential toxicity.

Scientific Research Applications

N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide has been studied for its potential applications in drug discovery and development. It has been reported as a potential inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide has also been studied for its potential anticancer activity, as it has been reported to induce apoptosis in various cancer cell lines.

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-22-15(11-5-3-2-4-6-11)16(21)20-19-10-12-7-8-13(17)9-14(12)18/h2-10,15H,1H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOOSLRAUXHZCH-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(C1=CC=CC=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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